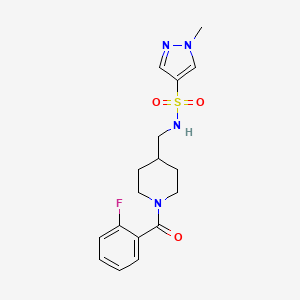

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is also known as Ionox 330.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a tert-butyl group, two cyano groups, and a hydroxy group .Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of derivatives similar to "5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile" is in corrosion inhibition. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have been synthesized and shown to effectively inhibit corrosion on mild steel in acidic conditions. These compounds exhibit high inhibition efficiencies due to their adsorption on the metal surface, following the Langmuir adsorption isotherm, supported by electrochemical, thermodynamic, and quantum chemical investigations (Verma, Quraishi, & Singh, 2015).

Battery Overcharge Protection

Derivatives like 3,5-di-tert-butyl-1,2-dimethoxybenzene have been explored for their potential in enhancing lithium-ion battery safety. As new redox shuttle additives, these compounds offer overcharge protection to batteries, although their electrochemical stability may vary. The detailed structural and electrochemical analyses help in understanding their suitability and performance in practical applications (Zhang et al., 2010).

Advanced Material Synthesis

Another area of application is in the synthesis of advanced materials, such as polyamides and polyimides with specific properties. For example, ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been developed. These materials exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).

Pharmaceutical and Biochemical Research

While the initial request excludes drug usage and dosage information, it's worth noting that derivatives of "this compound" have been studied for their biochemical applications, including their action as powerful uncouplers of respiratory-chain phosphorylation. This illustrates their potential in studying fundamental biochemical processes and in developing therapeutic agents (Muraoka & Terada, 1972).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-tert-butyl-4-hydroxybenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-5,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISLOWKFVLWGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2590124.png)

![6-(Methylthio)benzimidazo[1,2-c]quinazoline](/img/structure/B2590127.png)

![N-(2-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2590130.png)

![2-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2590135.png)

![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2590139.png)

![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B2590140.png)